molecular formula C18H18N4O2 B2535371 (1H-indol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034452-78-1

(1H-indol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2535371
CAS RN: 2034452-78-1
M. Wt: 322.368
InChI Key: PMYXWILIORVFIP-UHFFFAOYSA-N
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Description

The compound “(1H-indol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains an indole ring, a pyridazine ring, and a pyrrolidine ring . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyridazine is a six-membered ring with two nitrogen atoms opposite each other. Pyrrolidine is a five-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and pyridazine rings are aromatic, meaning they have a special stability due to delocalized electrons . The pyrrolidine ring is a type of amine, which could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The indole ring is electron-rich and could potentially undergo electrophilic aromatic substitution reactions . The pyrrolidine ring could potentially be involved in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charges or polar bonds .

Scientific Research Applications

Metabolism and Pharmacokinetics

One study focuses on the metabolism and disposition of a compound with a complex chemical structure related to the target molecule, illustrating the extensive metabolic pathways and the significance of understanding these processes for therapeutic applications. This research highlights how compounds are metabolized via oxidation, reduction, and conjugation reactions, which is crucial for predicting drug interactions, toxicity, and efficacy (Christopher et al., 2010).

Analytical Characterization and Detection

Analytical techniques for identifying and characterizing synthetic compounds are essential for forensic toxicology and environmental monitoring. A study by Hutter et al. (2013) describes the analytical characterization of AM-2201, a synthetic cannabinoid receptor agonist, which shares structural features with the target compound. The research underscores the importance of advanced analytical methods, such as mass spectrometry, for the detection and quantification of novel psychoactive substances, providing insights into their distribution and potential impact on human health (Hutter et al., 2013).

Toxicological Aspects

The toxicological profile of compounds is critical for assessing their safety. Although the exact compound does not have direct studies, related research on chlorpyrifos poisoning offers insights into the toxicokinetics and metabolism of organophosphates, a class of compounds with potential structural or functional similarities. This study by Bicker et al. (2005) provides a comprehensive analysis of metabolites and excretion profiles following exposure, demonstrating the role of advanced analytical techniques in understanding the toxicological impact of chemicals on humans (Bicker et al., 2005).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail .

properties

IUPAC Name

1H-indol-3-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-6-7-17(21-20-12)24-13-8-9-22(11-13)18(23)15-10-19-16-5-3-2-4-14(15)16/h2-7,10,13,19H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYXWILIORVFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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